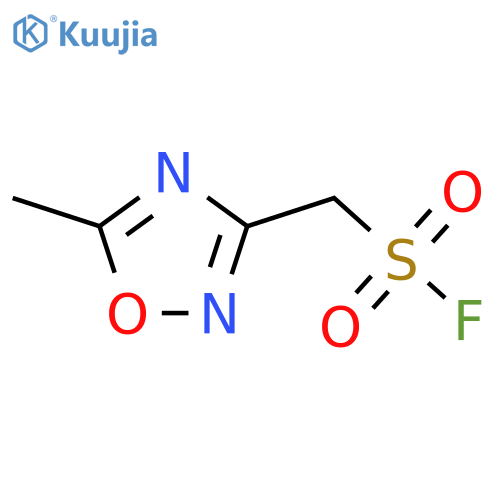

Cas no 2138351-40-1 ((5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride)

(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- (5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride

- EN300-729432

- 2138351-40-1

- (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride

-

- インチ: 1S/C4H5FN2O3S/c1-3-6-4(7-10-3)2-11(5,8)9/h2H2,1H3

- InChIKey: FWZUFWLFSBGTMT-UHFFFAOYSA-N

- ほほえんだ: S(CC1=NOC(C)=N1)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 180.00049136g/mol

- どういたいしつりょう: 180.00049136g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 81.4Ų

(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-729432-0.5g |

(5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride |

2138351-40-1 | 95.0% | 0.5g |

$493.0 | 2025-03-11 | |

| Enamine | EN300-729432-0.1g |

(5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride |

2138351-40-1 | 95.0% | 0.1g |

$451.0 | 2025-03-11 | |

| Enamine | EN300-729432-1.0g |

(5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride |

2138351-40-1 | 95.0% | 1.0g |

$513.0 | 2025-03-11 | |

| Enamine | EN300-729432-2.5g |

(5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride |

2138351-40-1 | 95.0% | 2.5g |

$1008.0 | 2025-03-11 | |

| Enamine | EN300-729432-0.25g |

(5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride |

2138351-40-1 | 95.0% | 0.25g |

$472.0 | 2025-03-11 | |

| Enamine | EN300-729432-0.05g |

(5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride |

2138351-40-1 | 95.0% | 0.05g |

$431.0 | 2025-03-11 | |

| Enamine | EN300-729432-5.0g |

(5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride |

2138351-40-1 | 95.0% | 5.0g |

$1488.0 | 2025-03-11 | |

| Enamine | EN300-729432-10.0g |

(5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride |

2138351-40-1 | 95.0% | 10.0g |

$2209.0 | 2025-03-11 |

(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride 関連文献

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluorideに関する追加情報

Recent Advances in the Application of (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl Fluoride (CAS: 2138351-40-1) in Chemical Biology and Drug Discovery

In recent years, the compound (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride (CAS: 2138351-40-1) has emerged as a promising chemical probe and tool in chemical biology and drug discovery. This sulfonyl fluoride derivative belongs to a class of reactive electrophiles that selectively modify nucleophilic residues in proteins, making it particularly valuable for target identification and covalent inhibitor development. The unique reactivity profile of this compound, combined with its stability under physiological conditions, has attracted significant attention from researchers in both academia and industry.

A key application of (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride lies in its use as an activity-based protein profiling (ABPP) probe. Recent studies have demonstrated its ability to selectively label active site nucleophiles in various enzyme families, including serine hydrolases and cysteine proteases. The oxadiazole ring system contributes to both the compound's reactivity and its cell permeability, enabling its use in live-cell experiments. This dual functionality represents a significant advancement over traditional sulfonyl fluoride probes, which often suffer from poor membrane permeability.

Structural optimization studies published in 2023 have revealed that the 5-methyl substitution on the oxadiazole ring enhances both the stability and selectivity of the compound. Quantum mechanical calculations and kinetic studies suggest that this modification fine-tunes the electrophilicity of the sulfonyl fluoride group, reducing non-specific reactivity while maintaining sufficient potency for target engagement. These findings have important implications for the design of next-generation sulfonyl fluoride-based probes and covalent drugs.

In drug discovery applications, (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride has shown promise as a warhead for covalent inhibitor development. A recent study in Journal of Medicinal Chemistry (2024) reported its successful incorporation into inhibitors targeting SARS-CoV-2 main protease, demonstrating improved selectivity over host proteases compared to traditional Michael acceptors. The reversible nature of sulfonyl fluoride modifications may offer safety advantages over irreversible covalent modifiers, potentially addressing one of the major concerns in covalent drug development.

From a synthetic chemistry perspective, novel routes to (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride have been developed that improve yield and scalability. A 2023 publication in Organic Process Research & Development described a continuous flow synthesis approach that reduces hazardous intermediate isolation and improves overall process safety. These methodological advances are critical for enabling larger-scale applications of this compound in both research and potential therapeutic contexts.

Looking forward, the unique properties of (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride position it as a versatile tool for chemical biology research and covalent drug discovery. Ongoing studies are exploring its application in targeted protein degradation, where its ability to form reversible covalent bonds with target proteins may offer advantages over traditional PROTAC designs. As the field of covalent drug discovery continues to expand, this compound and its derivatives are likely to play an increasingly important role in addressing challenging therapeutic targets.

2138351-40-1 ((5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride) 関連製品

- 2219408-65-6(tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylate)

- 1706163-73-6(8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)

- 579511-01-6(3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester)

- 1261928-73-7(6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid)

- 2137747-35-2((2,2-Dichloro-1-methylcyclopropyl)methanesulfinamide)

- 167683-72-9(2-Bromo-6-nitro-pyridin-3-ol)

- 1804336-25-1(4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine)

- 887206-72-6(7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid)

- 41547-29-9(oct-5-enal)

- 1259228-53-9(2-Fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid)